molecular formula C13H20N2O2 B2354601 Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate CAS No. 1531715-73-7

Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate

Cat. No.: B2354601
CAS No.: 1531715-73-7
M. Wt: 236.315
InChI Key: WAGFDSCFRHRODC-UHFFFAOYSA-N
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Description

“Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other names such as “tert-butyl n-4-aminomethyl phenyl carbamate”, “4-aminomethyl-1-n-boc-aniline”, “4-boc-amino benzylamine”, and “4-aminomethyl-n-boc-aniline” among others .


Molecular Structure Analysis

The molecular weight of “this compound” is 236.31 . The InChI code is 1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 236.31 , a predicted density of 1.120±0.06 g/cm3 , a predicted boiling point of 300.1±25.0 °C , and a flash point of 135.3°C .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate for Biologically Active Compounds : One study detailed the synthesis of a related compound, serving as an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This research showcased a rapid synthetic method that could potentially be applicable to "Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate" for its role in synthesizing other significant pharmaceuticals (Bingbing Zhao et al., 2017).

  • Directed Lithiation and Chemical Transformations : Another study focused on the directed lithiation of related carbamate compounds, highlighting the utility of "this compound" in facilitating specific lithiation reactions that lead to the generation of highly functionalized products. This process demonstrates its application in complex organic synthesis strategies (Keith Smith et al., 2013).

Chemical Properties and Reactivity

  • Deprotection of Carbamates : Research has also been conducted on the deprotection of tert-butyl carbamates, including compounds similar to "this compound". These studies explore mild and effective methods for deprotecting carbamates, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Bryan Li et al., 2006).

  • Chemoselective Transformations : The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates has been explored, demonstrating the versatility of carbamates like "this compound" in selective chemical transformations. This research provides insight into its applications in modifying the functional groups of molecules under mild conditions (M. Sakaitani & Y. Ohfune, 1990).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes serious eye damage, and may cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-6-11(7-10(9)8-14)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFDSCFRHRODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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